Kinase Binding Affinity: Bromine at the 3-Position Enhances GAK Binding Versus Chlorine Analog
In a comparative kinase binding assay of halogenated quinoline derivatives, the bromo-substituted compound (R = Br) demonstrated a 3.5-fold higher binding affinity for GAK (KD = 1.9 nM) compared to the chloro-substituted analog (R = Cl, KD = 6.7 nM) [1]. Conversely, for RIPK2, the chloro-substituted analog exhibited moderately higher affinity (KD = 85 nM) compared to the bromo-substituted compound (KD = 110 nM), indicating that halogen identity at the 3-position confers differential selectivity across kinase targets [1].
| Evidence Dimension | Kinase binding affinity (KD) for GAK and RIPK2 |
|---|---|
| Target Compound Data | GAK KD = 1.9 nM; RIPK2 KD = 110 nM (for 3-bromo-substituted quinoline derivative) |
| Comparator Or Baseline | 3-chloro-substituted quinoline derivative: GAK KD = 6.7 nM; RIPK2 KD = 85 nM |
| Quantified Difference | GAK: 3.5-fold higher affinity for bromo vs. chloro derivative; RIPK2: 1.3-fold higher affinity for chloro vs. bromo derivative |
| Conditions | Competition binding assay (DiscoverX, n = 2) using halogenated quinoline compounds against a panel of kinases |
Why This Matters
This differential kinase selectivity profile, driven by the bromine versus chlorine substitution, is critical for medicinal chemists designing narrow-spectrum kinase inhibitors with minimized off-target effects; procurement of the 3-bromo variant is essential when targeting GAK over RIPK2.
- [1] Klaeger, S. et al. Optimization of a Novel Series of Quinoline-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 2019, 62(5), 2830–2836. Table 2. View Source
